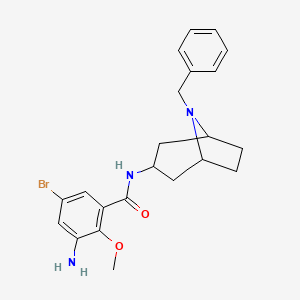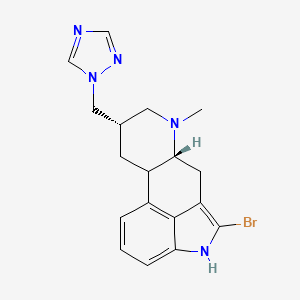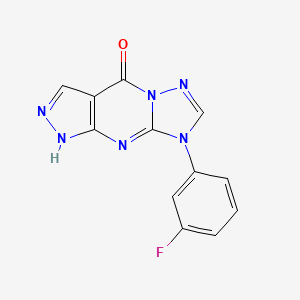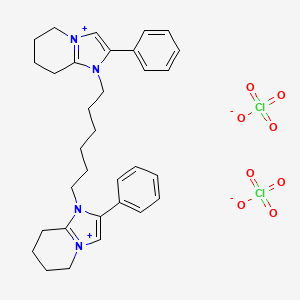
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The compound’s unique structure, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate involves several steps. One common method is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction can be catalyzed by various metal catalysts, such as palladium or rhodium, under mild conditions . Industrial production methods often involve multicomponent reactions and tandem processes to increase efficiency and yield .
Chemical Reactions Analysis
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate involves its interaction with specific molecular targets and pathways . It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its potency and selectivity .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines . These compounds share a similar core structure but differ in their substituents and functional groups . The unique feature of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate is its hexamethylene bridge and diperchlorate counterions, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
93835-50-8 |
|---|---|
Molecular Formula |
C32H40Cl2N4O8 |
Molecular Weight |
679.6 g/mol |
IUPAC Name |
2-phenyl-1-[6-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-4-ium-1-yl)hexyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C32H40N4.2ClHO4/c1(11-23-35-29(27-15-5-3-6-16-27)25-33-21-13-9-19-31(33)35)2-12-24-36-30(28-17-7-4-8-18-28)26-34-22-14-10-20-32(34)36;2*2-1(3,4)5/h3-8,15-18,25-26H,1-2,9-14,19-24H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
QHRRMLAMUQNVFH-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N+]2=C(C1)N(C(=C2)C3=CC=CC=C3)CCCCCCN4C5=[N+](CCCC5)C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



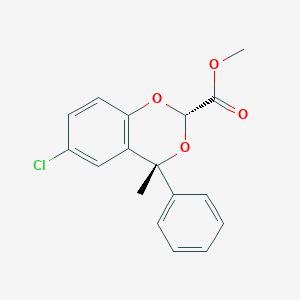
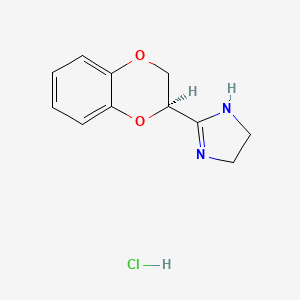
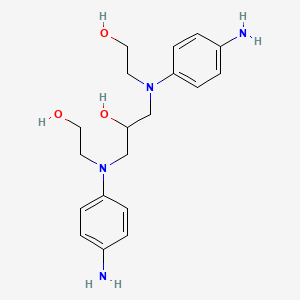
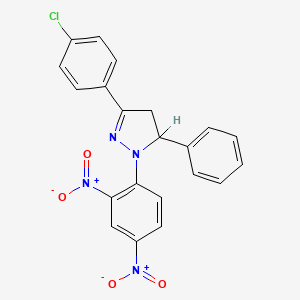
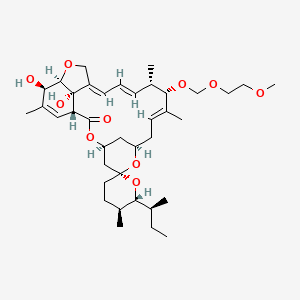
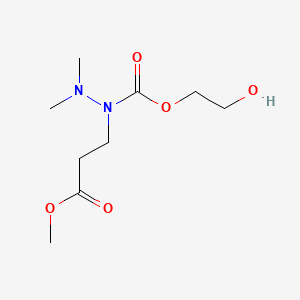
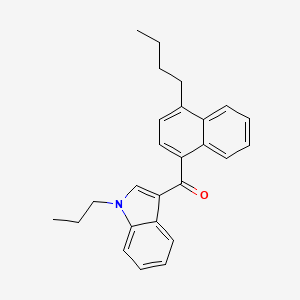

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
